molecular formula C22H23NO4 B12976452 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B12976452
M. Wt: 365.4 g/mol
InChI Key: WVVNOCBEBVPTNR-UHFFFAOYSA-N
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Description

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

The synthesis of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.

    Cyclobutane Formation: The cyclobutane ring is formed through a series of cyclization reactions.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like trifluoroacetic acid. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved include interactions with various enzymes and proteins during the synthesis process .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and derivatives, such as:

The uniqueness of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid lies in its specific structure, which provides stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-10-22(11-14,20(24)25)13-23-21(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

WVVNOCBEBVPTNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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